Paroxetine-d6 (hydrochloride)
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Overview
Description
Paroxetine-d6 (hydrochloride) is a deuterated form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety disorders, and other mental health conditions. The deuterated version, Paroxetine-d6, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of paroxetine in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paroxetine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the paroxetine molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods: Industrial production of Paroxetine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Paroxetine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
Paroxetine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of paroxetine in biological and environmental samples.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of paroxetine by providing a stable isotopic reference.
Drug Development: Assists in the development of new SSRI drugs by serving as a reference compound in various assays.
Biological Research: Used in studies investigating the effects of SSRIs on neurotransmitter systems and brain function
Mechanism of Action
Paroxetine-d6 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This enhanced serotonergic activity helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin. By binding to SERT, Paroxetine-d6 prevents the reabsorption of serotonin, leading to increased serotonin availability and improved mood regulation .
Comparison with Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders. It has a longer half-life compared to paroxetine.
Sertraline: An SSRI with a similar mechanism of action but different pharmacokinetic properties.
Citalopram: Known for its high selectivity for the serotonin transporter, similar to paroxetine.
Uniqueness of Paroxetine-d6 (hydrochloride): Paroxetine-d6 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Its use as an internal standard in mass spectrometry makes it invaluable in pharmacokinetic and drug development research .
Properties
Molecular Formula |
C19H21ClFNO3 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,10D2,11D2; |
InChI Key |
GELRVIPPMNMYGS-UGESGLEFSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
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